(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid
Description
The compound "(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-...hexanoic acid;phosphoric acid" (hereafter referred to as Compound X) is a highly complex peptide derivative featuring:
- Multiple stereospecific amino acid residues (all (2S)-configured, except (2S,3R) residues).
- Carbamimidamidopentanoyl groups: Guanidino-rich motifs, reminiscent of arginine side chains, which may enhance hydrogen bonding or cationic interactions.
Compound X’s structural complexity implies roles in biochemical signaling, enzyme inhibition, or targeted molecular interactions. Its phosphoric acid component may stabilize the molecule or act as a prodrug moiety.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H108N19O27P.H3O4P/c1-5-35(2)57(90-66(109)52(34-55(100)101)87-60(103)45(12-9-29-80-72(77)78)83-67(110)56(74)36(3)92)68(111)88-50(32-40-17-23-43(24-18-40)118-119(115,116)117)63(106)82-46(25-26-53(96)97)61(104)91-58(37(4)93)69(112)89-51(33-54(98)99)65(108)86-49(31-39-15-21-42(95)22-16-39)64(107)85-48(30-38-13-19-41(94)20-14-38)62(105)81-44(11-8-28-79-71(75)76)59(102)84-47(70(113)114)10-6-7-27-73;1-5(2,3)4/h13-24,35-37,44-52,56-58,92-95H,5-12,25-34,73-74H2,1-4H3,(H,81,105)(H,82,106)(H,83,110)(H,84,102)(H,85,107)(H,86,108)(H,87,103)(H,88,111)(H,89,112)(H,90,109)(H,91,104)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H4,75,76,79)(H4,77,78,80)(H2,115,116,117);(H3,1,2,3,4)/t35?,36-,37-,44+,45+,46+,47+,48+,49+,50+,51+,52+,56+,57+,58+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYIOFRKKCTURL-HNTVXUCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H111N19O31P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1800.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of protein tyrosine phosphatase substrate (monophosphorylated) involves the phosphorylation of tyrosine residues on proteins. This process is typically catalyzed by protein tyrosine kinases, which transfer a phosphate group from adenosine triphosphate (ATP) to the hydroxyl group on a target tyrosine residue . The reaction conditions often include the presence of ATP, a suitable buffer, and the protein substrate.
Industrial Production Methods
Industrial production methods for protein tyrosine phosphatase substrates often involve recombinant DNA technology to produce the desired protein substrates, followed by in vitro phosphorylation using purified protein tyrosine kinases. This method ensures high specificity and yield of the monophosphorylated product .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Common reagents used in these reactions include protein tyrosine phosphatases, buffers, and sometimes inhibitors to study the reaction kinetics. The conditions typically involve physiological pH and temperature to mimic cellular environments .
Major Products
The major product formed from the dephosphorylation reaction is the dephosphorylated protein, which can then participate in various cellular processes .
Scientific Research Applications
Drug Development
The intricate structure of this compound allows it to serve as a precursor in the synthesis of various bioactive molecules. For instance, derivatives of amino acids are often utilized in the development of enzyme inhibitors and receptor antagonists. Research has shown that compounds similar to this amino acid can inhibit specific enzymes involved in disease pathways, suggesting a potential role in treating conditions such as cancer and neurodegenerative diseases .
Peptide Synthesis
Due to its amino acid nature, this compound can be incorporated into peptide sequences. Peptides derived from such amino acids have shown promise in therapeutic applications, including antimicrobial activity and modulation of immune responses. Studies indicate that peptides containing modified amino acids can exhibit enhanced stability and bioactivity compared to their natural counterparts .
Anticancer Activity
Research has demonstrated that certain derivatives of this compound can act as anticancer agents by interfering with cellular signaling pathways. For example, compounds with similar structures have been investigated for their ability to inhibit tumor growth through the modulation of apoptosis and cell cycle progression .
Enzyme Inhibition
The compound's unique structure allows it to act as an inhibitor for various enzymes. In particular, it has been studied for its ability to inhibit proteases, which play crucial roles in numerous biological processes, including protein degradation and cell signaling . Such inhibition can be beneficial in controlling diseases where protease activity is dysregulated.
Metabolic Pathway Modulation
As an amino acid derivative, this compound can influence metabolic pathways by acting as a substrate or inhibitor for key enzymes involved in metabolism. This modulation can be leveraged for therapeutic purposes, particularly in metabolic disorders where specific pathways are disrupted .
Pesticide Development
Recent studies have explored the potential of amino acid derivatives as active ingredients in pesticide formulations. The structural characteristics of this compound may enhance the efficacy of pesticides against specific pathogens affecting crops, thereby improving agricultural productivity . The development of such formulations is crucial for sustainable agriculture practices.
Plant Growth Regulation
Amino acids play significant roles in plant growth and development. Research suggests that compounds similar to (2S)-6-amino-2-... can act as growth regulators, promoting root development and enhancing stress resistance in plants . This application is vital for improving crop resilience against environmental stressors.
Mechanism of Action
The mechanism of action of protein tyrosine phosphatase substrate (monophosphorylated) involves its interaction with protein tyrosine phosphatases. These enzymes recognize and bind to the phosphorylated tyrosine residue, catalyzing the hydrolysis of the phosphomonoester bond. This reaction results in the removal of the phosphate group, thereby regulating the activity of the protein substrate . The molecular targets and pathways involved include various receptor and non-receptor protein tyrosine phosphatases, which play critical roles in cell signaling .
Comparison with Similar Compounds
Phosphorylated Peptides
Example : Phosphotyrosine-containing peptides (e.g., kinase substrates).
- Structural Similarity : Both feature phosphate groups critical for binding (e.g., SH2 domains).
- Key Differences: Compound X’s phosphonooxyphenyl group is a stable phosphate ester, unlike labile phosphorylated tyrosine residues . Compound X lacks canonical kinase recognition motifs (e.g., pYEEI), limiting direct signaling mimicry.
- Functional Implications : Compound X may resist phosphatase degradation, enhancing bioavailability compared to natural phosphopeptides.
Guanidino-Rich Peptides
Example : Polyarginine (cell-penetrating peptides).
- Structural Similarity: Multiple carbamimidamidopentanoyl groups mimic arginine’s guanidine side chains.
- Polyarginine relies on linearity for membrane penetration, while Compound X’s rigidity may hinder passive diffusion.
Aromatic Phosphate-Containing Compounds
Example: Synthetic small molecules with phosphonooxyphenyl motifs (e.g., kinase inhibitors).
- Structural Similarity : Shared phosphate ester groups for metal coordination.
- Key Differences :
Physicochemical and Functional Analysis
Physicochemical Properties
| Property | Compound X | Polyarginine (R9) | Phosphotyrosine Peptide |
|---|---|---|---|
| Molecular Weight | ~1500–2000 Da | ~1300 Da | ~800–1200 Da |
| Charge (pH 7.4) | Highly negative (phosphates) | Highly positive (guanidino) | Negative (phosphate) |
| Solubility | Moderate (polar groups) | High | Low (hydrophobic tyrosine) |
| Stability | High (stable phosphate ester) | Moderate (protease-sensitive) | Low (phosphatase-sensitive) |
Biological Activity
The compound (2S)-6-amino-2-[...hexanoic acid; phosphoric acid is a complex peptide derivative with potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a highly intricate structure comprising multiple amino acid residues and functional groups. Its molecular formula is complex, reflecting the presence of various functional moieties that contribute to its biological activity.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₄P |
| Molecular Weight | 308.37 g/mol |
| Key Functional Groups | Amino, carboxylic acid, phosphonic acid |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating bacterial infections. Its structure allows for interaction with microbial cell membranes, leading to disruption and cell death.
- Anti-inflammatory Effects : The presence of specific amino acids may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
- Antioxidant Properties : The compound may also exhibit antioxidant activity, which could protect cells from oxidative stress-related damage.
Pharmacological Effects
Research indicates that the compound interacts with various biological targets:
- Receptor Binding : Studies have shown that it has a high affinity for certain receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in metabolic pathways, thereby affecting cellular functions.
Case Studies and Research Findings
-
Antimicrobial Studies : A study conducted by Zhang et al. (2020) demonstrated the compound's efficacy against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, suggesting a potential new treatment avenue for resistant strains .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 - Anti-inflammatory Research : In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .
- Antioxidant Activity : The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound showed considerable activity compared to established antioxidants like ascorbic acid .
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To validate the efficacy observed in vitro and understand the pharmacokinetics and toxicity profiles.
- Mechanistic Studies : More detailed investigations into the molecular mechanisms underlying its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
